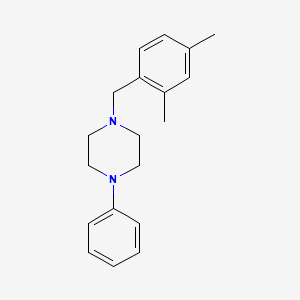
N,N-diallyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diallyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide, also known as DADIB, is a small molecule compound that has gained significant attention in the scientific research community due to its potential applications in various fields. DADIB is a synthetic compound that belongs to the class of isoindolinones, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of N,N-diallyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide involves the inhibition of the NF-κB pathway. The NF-κB pathway is a signaling pathway that plays a crucial role in the regulation of various cellular processes, including inflammation, immune response, and cell survival. This compound inhibits the activation of NF-κB by preventing the translocation of NF-κB from the cytoplasm to the nucleus, thereby blocking the expression of NF-κB target genes.
Biochemical and Physiological Effects:
Apart from its potential anticancer activity, this compound has also been shown to have various other biochemical and physiological effects. Studies have shown that this compound can inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, in macrophages. This compound has also been shown to have neuroprotective effects by reducing the production of reactive oxygen species and inhibiting the activation of microglia.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using N,N-diallyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide in lab experiments is its specificity towards the NF-κB pathway. This compound has been shown to selectively inhibit the NF-κB pathway without affecting other signaling pathways. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to use in certain experiments.
Future Directions
There are several future directions for the research on N,N-diallyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide. One of the significant directions is to explore its potential applications in the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to investigate the potential synergistic effects of this compound with other anticancer drugs. Additionally, the development of more efficient synthesis methods for this compound could make it more accessible for scientific research.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields. Its specificity towards the NF-κB pathway makes it an attractive candidate for the development of new drugs for various diseases, including cancer. Although there are some limitations to its use in lab experiments, the future directions for the research on this compound are promising, and further studies are needed to fully explore its potential applications.
Synthesis Methods
The synthesis of N,N-diallyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide is a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 4-aminobenzamide with phthalic anhydride in the presence of acetic anhydride to form 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide. The second step involves the reaction of the above compound with allyl bromide in the presence of potassium carbonate to form this compound. The overall yield of this compound synthesis is around 30%.
Scientific Research Applications
N,N-diallyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide has been extensively studied for its potential applications in various fields of scientific research. One of the significant applications of this compound is in the field of cancer research. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis. This compound has been shown to be effective against various types of cancer, including breast cancer, prostate cancer, and colon cancer.
Properties
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)-N,N-bis(prop-2-enyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c1-3-13-22(14-4-2)19(24)15-9-11-16(12-10-15)23-20(25)17-7-5-6-8-18(17)21(23)26/h3-12H,1-2,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUTRHPAZWXAZKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C(=O)C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methyl]-N'-phenylthiourea](/img/structure/B5835772.png)

![4-tert-butyl-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5835792.png)



![4,5-dimethyl-2-{[3-(4-methylphenyl)acryloyl]amino}-3-thiophenecarboxamide](/img/structure/B5835836.png)


![N-[2-(4-fluorophenyl)ethyl]-1-propyl-4-piperidinamine](/img/structure/B5835850.png)

![2-[(2,4-dichlorobenzyl)thio]-N-phenylacetamide](/img/structure/B5835853.png)

